Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester
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Overview
Description
Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. This compound is particularly valuable due to its stability and reactivity, making it a versatile building block in various chemical reactions, especially in the field of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester typically involves the reaction of 3-(Aminomethyl)pyridine with boronic acid derivatives under controlled conditions. One common method involves the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction process .
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and high yield . The reaction conditions are optimized to ensure the purity and stability of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the boronic ester.
Substitution: It can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester involves its ability to form stable complexes with various biological molecules. The boronic ester group can interact with diols and other functional groups, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds . The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylboronic acid pinacol ester: This compound is similar in structure and reactivity, often used in similar applications.
Phenylboronic acid pinacol ester: Another related compound, commonly used in organic synthesis and material science.
Uniqueness
Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic esters. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-11-12-10-19-9-8-13(12)18-23-16(4,5)17(6,7)24-18/h8-10H,11H2,1-7H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJAORDUGNFOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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